Chemical Classification and Mechanistic Profiling of (E)-N-Benzyl-2-phenylethene-1-sulfonamide: A Technical Whitepaper
Chemical Classification and Mechanistic Profiling of (E)-N-Benzyl-2-phenylethene-1-sulfonamide: A Technical Whitepaper
Executive Summary
(E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS: 13719-49-8) is a highly functionalized synthetic organic molecule that occupies a critical space in modern medicinal chemistry and drug discovery[1]. Characterized by its unique combination of an
Chemical Classification & Structural Rationale
From a taxonomic standpoint, (E)-N-benzyl-2-phenylethene-1-sulfonamide belongs to the styrenesulfonamide (or alkenylsulfonamide) class of compounds. Its architecture can be deconstructed into three critical pharmacophoric domains, each contributing to its physicochemical and biological profile:
-
The Sulfonamide Core (-SO₂NH-): The primary functional group. Sulfonamides are classic bioisosteres for carboxylic acids and transition states in peptide hydrolysis. They are universally recognized for their ability to chelate the active-site zinc ion (Zn²⁺) in metalloenzymes such as Carbonic Anhydrase (CA)[2].
-
The (E)-2-Phenylethene (Styrene) Moiety: The presence of the trans-double bond (E-geometry) is not merely a structural feature; it is a mechanistic necessity. The trans configuration ensures strict coplanarity between the phenyl ring and the alkene, maximizing
-conjugation. Furthermore, the strongly electron-withdrawing sulfonyl group polarizes the double bond, rendering the -carbon highly electrophilic. This transforms the molecule into a Michael acceptor , capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins[3]. -
The N-Benzyl Substitution: The addition of the benzyl group at the sulfonamide nitrogen significantly enhances the molecule's lipophilicity (LogP). Causally, this bulky, aromatic appendage allows the molecule to anchor deeply into lipophilic binding pockets, enhancing target selectivity (e.g., specific CA isoforms) and improving cellular permeability compared to primary sulfonamides.
Mechanistic Profiling & Biological Relevance
Styrenesulfonamide derivatives are inherently polypharmacological. Their unique structural topology allows them to interact with multiple biological targets simultaneously, making them highly valuable in oncology and antimicrobial research[4].
-
Antitubulin Activity & Cell Cycle Arrest: N-aryl-2-arylethenesulfonamides have been identified as potent small-molecule antitubulin agents. They disrupt microtubule dynamics by binding to tubulin dimers, preventing mitotic spindle assembly. This structural interference arrests the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in multidrug-resistant cancer phenotypes[3].
-
Carbonic Anhydrase (CA) Inhibition: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site. The N-benzyl group occupies the hydrophobic half of the active site cleft, providing a steric fit that can be optimized for tumor-associated isoforms like CA IX, which is overexpressed in hypoxic tumors[2].
Figure 1: Polypharmacological signaling and mechanistic pathways of styrenesulfonamides.
Quantitative Data & Physicochemical Profile
To facilitate rational drug design, the fundamental properties of (E)-N-benzyl-2-phenylethene-1-sulfonamide are summarized below. These parameters dictate the compound's pharmacokinetic (PK) behavior and formulation requirements.
| Property / Parameter | Value / Description | Mechanistic Rationale & Impact |
| Molecular Formula | C₁₅H₁₅NO₂S | Defines the fundamental atomic composition and mass (273.35 g/mol ). |
| Stereochemistry | (E)-isomer (Trans) | Essential for |
| Electrophilicity | Moderate Michael Acceptor | The -SO₂- group withdraws electron density from the alkene, enabling targeted covalent inhibition of cysteine-rich proteins. |
| Hydrogen Bonding | 1 Donor (NH), 2 Acceptors (O) | Facilitates critical interactions within the active sites of metalloenzymes (e.g., Zn²⁺ coordination in CA). |
| Lipophilicity (LogP) | High (due to dual aromatic rings) | Enhances passive diffusion across lipid bilayers, crucial for intracellular targets like tubulin, but requires co-solvents for in vitro assays. |
Experimental Protocols: Synthesis and Validation
The synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide requires strict control over reaction conditions to preserve the alkene geometry and prevent unwanted polymerization. The following protocol outlines a self-validating, two-step synthetic workflow[4].
Step 1: Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Causality Check: Chlorosulfonation of styrene must be performed at low temperatures. Styrene is highly prone to cationic polymerization; maintaining 0°C suppresses radical/cationic chain reactions and minimizes the formation of bis-sulfonyl byproducts.
-
Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reaction: Dissolve styrene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice-salt bath.
-
Addition: Add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes. Note: The slow addition controls the exothermic nature of the reaction.
-
Workup: After stirring for 1 hour at 0°C, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate sulfonyl chloride.
Step 2: Sulfonamidation with Benzylamine
Causality Check: Triethylamine (TEA) is utilized as an acid scavenger. The reaction between the sulfonyl chloride and benzylamine generates HCl. Without TEA, the HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction.
-
Preparation: Dissolve the crude (E)-2-phenylethenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C.
-
Reagent Addition: Add benzylamine (1.1 eq) followed immediately by dropwise addition of Triethylamine (TEA, 1.5 eq).
-
Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).
-
Purification: Wash the organic mixture sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate the solvent. Recrystallize the crude product from hot ethanol to obtain pure (E)-N-benzyl-2-phenylethene-1-sulfonamide.
-
Validation: Perform ¹H NMR analysis. Critical Quality Attribute: Look for the alkene protons (
6.8 - 7.5 ppm). A coupling constant ( ) of 15–16 Hz mathematically validates the (E)-stereochemistry. A smaller value (~10 Hz) would indicate a failed stereocontrol resulting in the (Z)-isomer.
Figure 2: Two-step synthetic workflow for (E)-N-benzyl-2-phenylethene-1-sulfonamide.
Conclusion
(E)-N-benzyl-2-phenylethene-1-sulfonamide represents a sophisticated intersection of structural geometry and electronic tuning. By leveraging its (E)-alkene configuration for Michael addition and its sulfonamide core for metalloenzyme chelation, researchers can utilize this scaffold to develop next-generation targeted covalent inhibitors and potent antiproliferative agents. Strict adherence to stereocontrolled synthetic protocols and robust NMR validation is paramount to translating this molecule from benchtop synthesis to biological screening.
References
- Solvent-Free Synthesis and Antibacterial Evaluation of Novel Coumarin Sulfonamides.ResearchGate.
- (E)-N-Benzyl-2-phenyl-1-ethenesulfonamide Safety Data Sheet.AK Scientific, Inc.
- Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids.Current Medicinal Chemistry / OUCI.
- 2-(4-Chlorophenyl)ethenesulfonamide | RUO.Benchchem.
